molecular formula C28H28FN3O3 B2688658 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one CAS No. 1018163-69-3

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one

Número de catálogo: B2688658
Número CAS: 1018163-69-3
Peso molecular: 473.548
Clave InChI: JSRJIDOIIGDZBO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a benzimidazole-pyrrolidinone hybrid featuring a 3-(2,4-dimethylphenoxy)-2-hydroxypropyl side chain and a 3-fluorophenyl substituent. Its structure combines a benzimidazole core, known for diverse biological activities (e.g., kinase inhibition, antimicrobial effects), with a pyrrolidin-2-one moiety, which enhances conformational rigidity and metabolic stability .

Propiedades

IUPAC Name

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FN3O3/c1-18-10-11-26(19(2)12-18)35-17-23(33)16-32-25-9-4-3-8-24(25)30-28(32)20-13-27(34)31(15-20)22-7-5-6-21(29)14-22/h3-12,14,20,23,33H,13,15-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRJIDOIIGDZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC(=CC=C5)F)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Actividad Biológica

The compound 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(3-fluorophenyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, structure, and significant biological activities, particularly focusing on its antimicrobial and anticonvulsant properties.

Chemical Structure and Properties

The molecular formula of the compound is C29H31N3O3C_{29}H_{31}N_{3}O_{3} with a molecular weight of 469.6 g/mol. The IUPAC name indicates the presence of a benzimidazole moiety, a pyrrolidinone ring, and various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC29H31N3O3
Molecular Weight469.6 g/mol
IUPAC Name4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-fluorophenyl)pyrrolidin-2-one
InChI KeyQBKCTMFCSHUYAE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Nucleophilic Substitution : Introduction of the phenoxy group through reaction with a halogenated precursor.
  • Cyclization : Formation of the benzodiazole ring via intramolecular cyclization.
  • Hydroxylation : Addition of the hydroxypropyl group.
  • Final Coupling : Coupling with the pyrrolidinone moiety to yield the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various benzimidazole derivatives, including compounds structurally similar to our target compound. For instance, derivatives with specific substituents exhibited notable activity against Gram-positive and Gram-negative bacteria as well as fungi.

  • Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
    • Against S. typhi: MIC = 50 μg/ml (compound with 4-methoxy group).
    • Against C. albicans: MIC = 250 μg/ml (compared to standard griseofulvin at 500 μg/ml) .

These findings suggest that modifications in the chemical structure can significantly enhance antimicrobial efficacy.

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been explored extensively. For example, certain derivatives demonstrated superior activity compared to established drugs like phenobarbital:

  • Compounds featuring electron-withdrawing groups showed enhanced activity (ED50 = 8.9 mg/kg), indicating that structural modifications can lead to improved pharmacological profiles .
  • The presence of a fluorine atom in the phenyl ring has been associated with increased potency against convulsions induced by various agents.

Case Studies

Several studies have focused on the pharmacological evaluation of compounds similar to This compound :

  • Study on Anticonvulsant Activity :
    • A series of derivatives were tested in rodent models for their ability to prevent seizures.
    • Results indicated that specific substitutions improved efficacy and reduced toxicity compared to traditional anticonvulsants .
  • Antimicrobial Evaluation :
    • A comparative study assessed various benzimidazole derivatives against common pathogens.
    • Compounds with hydroxyl and methoxy groups displayed significant antibacterial effects, providing insights into their potential therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, differing primarily in substituent positions, electronic properties, and solubility profiles. Key comparisons are outlined below:

Substituent Variations in Phenoxy and Aromatic Groups

Compound Name / ID Key Substituents Structural Differences Potential Implications
Target Compound 3-(2,4-Dimethylphenoxy)-2-hydroxypropyl; 3-fluorophenyl Balanced hydrophobicity and electronic effects; hydroxyl group may enhance hydrogen bonding.
4-{1-[3-(2,6-Dimethylphenoxy)-2-Hydroxypropyl]-1H-Benzimidazol-2-yl}-1-(2-Methyl-2-Propanyl)-Pyrrolidin-2-One 2,6-Dimethylphenoxy; tert-butyl group 2,6- vs. 2,4-dimethylphenoxy; tert-butyl instead of 3-fluorophenyl Increased steric hindrance (2,6-dimethylphenoxy) may reduce receptor access; tert-butyl enhances hydrophobicity but limits solubility.
4-[1-(2-Fluorobenzyl)-1H-Benzimidazol-2-yl]-1-(3-Methylphenyl)-Pyrrolidin-2-One 2-Fluorobenzyl; 3-methylphenyl Fluorine at benzyl position 2; methylphenyl vs. fluorophenyl Altered π-π stacking and dipole interactions; methyl group may reduce metabolic oxidation compared to fluorine.
4-{1-[2-(4-Methoxyphenoxy)Ethyl]-1H-Benzimidazol-2-yl}-1-[3-(Trifluoromethyl)Phenyl]-Pyrrolidin-2-One 4-Methoxyphenoxyethyl; 3-trifluoromethylphenyl Methoxy enhances electron-donating effects; trifluoromethyl is strongly electron-withdrawing Increased solubility (methoxy) but reduced membrane permeability; trifluoromethyl may improve target affinity in hydrophobic pockets.

Electronic and Steric Effects

  • Fluorine Position : The target compound’s 3-fluorophenyl group differs from analogs with fluorine at positions 2 (e.g., ) or 4 (e.g., ). The 3-position may optimize dipole interactions without excessive steric clash compared to 2-fluorobenzyl derivatives.

Solubility and Bioavailability

  • The hydroxyl group in the target compound’s propyl chain may enhance aqueous solubility compared to non-hydroxylated analogs (e.g., ), though this is offset by the hydrophobic 2,4-dimethylphenoxy group.
  • Salt forms, such as the hydrochloride derivative in , demonstrate how structural modifications (e.g., ionic states) can drastically improve solubility and bioavailability.

Research Implications and Gaps

While direct bioactivity data for the target compound are unavailable, structural comparisons suggest:

  • Receptor Binding : The 3-fluorophenyl group may offer superior target specificity over bulkier substituents (e.g., tert-butyl in ).
  • Synthetic Complexity : The 2-hydroxypropyl linker may introduce synthetic challenges compared to simpler ethyl or propyl chains (e.g., ).

Further studies are needed to validate these hypotheses, including crystallographic analyses (using tools like SHELXL ) and in vitro assays comparing binding affinities and metabolic profiles.

Q & A

Q. Table 1. Optimization of Alkylation Reaction (Step 2)

ParameterOptimal ConditionImpact on Yield
SolventDMF+25% vs. THF
Temperature80°C+15% vs. RT
CatalystKI (10 mol%)+30% vs. none
Reaction Time12 hPlateau after 8 h
Source :

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.